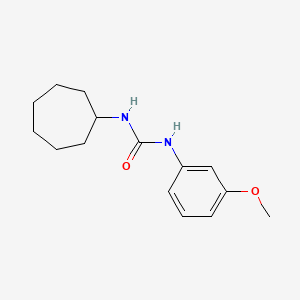

1-Cycloheptyl-3-(3-methoxyphenyl)urea

Description

The exact mass of the compound N-cycloheptyl-N'-(3-methoxyphenyl)urea is 262.168127949 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJORTZPOOGEHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cycloheptyl 3 3 Methoxyphenyl Urea

Retrosynthetic Analysis and Key Precursors for 1-Cycloheptyl-3-(3-methoxyphenyl)urea

A retrosynthetic analysis of this compound reveals several possible disconnections of the urea (B33335) core. The most straightforward approach involves disconnecting the C-N bonds of the urea moiety. This leads to two primary sets of precursors:

Disconnection A: This pathway involves the reaction between cycloheptylamine (B1194755) and 3-methoxyphenyl (B12655295) isocyanate. These precursors are readily accessible and represent a common and direct method for urea formation.

Disconnection B: Alternatively, the disconnection can be made to yield 3-methoxyaniline and a cycloheptyl isocyanate. This route is also viable, depending on the availability and reactivity of the respective isocyanate.

A third, less direct, but versatile approach involves a carbonyl source and the two corresponding amines. This strategy avoids the direct handling of potentially hazardous isocyanates. The key precursors identified through this analysis are cycloheptylamine, 3-methoxyaniline, and a suitable carbonyl equivalent like phosgene (B1210022), triphosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.comnih.gov

Figure 1: Retrosynthetic analysis of this compound, illustrating the key precursor molecules.

Figure 1: Retrosynthetic analysis of this compound, illustrating the key precursor molecules.Established Synthetic Routes for Urea Derivatives

Several well-established methods are available for the synthesis of urea derivatives, each with its own advantages and limitations. These methods can be readily applied to the synthesis of this compound.

The reaction between an isocyanate and an amine is one of the most direct and widely used methods for the synthesis of unsymmetrical ureas. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of the target compound, this would involve reacting 3-methoxyphenyl isocyanate with cycloheptylamine, or vice-versa. The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net No catalyst is typically required for this transformation. commonorganicchemistry.com A study on the synthesis of a similar compound, 1-cyclohexyl-3-(p-tolyl)urea, utilized the coupling of cyclohexyl isocyanate and p-toluidine (B81030) in dichloromethane at 323K. researchgate.net

Table 1: Examples of Isocyanate-Amine Coupling for Urea Synthesis

| Amine | Isocyanate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-toluidine | cyclohexyl isocyanate | Dichloromethane | 323K, 2h | Not specified | researchgate.net |

| Various amines | In situ generated isocyanates | Acetonitrile | Microwave, 70°C, 3h | Good | beilstein-journals.org |

| m-anisidine | In situ generated benzylic isocyanates | Neat | 35°C, 20h | 60-99% | rsc.org |

1,1'-Carbonyldiimidazole (CDI) is a safer, solid alternative to highly toxic phosgene and its derivatives for the synthesis of ureas. nih.govcommonorganicchemistry.com The reaction proceeds in a two-step, one-pot manner. First, an amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine results in the formation of the unsymmetrical urea, with imidazole (B134444) and carbon dioxide as byproducts. commonorganicchemistry.comresearchgate.net The order of addition of the amines is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com This method has been successfully used for the synthesis of various unsymmetrical ureas. researchgate.netbiointerfaceresearch.com For instance, the synthesis of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea was achieved by reacting 4-methoxyphenethylamine (B56431) with CDI, followed by the addition of 3-methoxyphenethylamine. biointerfaceresearch.com

Recent advancements have focused on developing more environmentally benign and cost-effective synthetic methods. Catalyst-free approaches for the synthesis of N-substituted ureas have been reported, often utilizing water as the solvent. rsc.orgnih.gov One such method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium. rsc.orgnih.govresearchgate.net This approach offers good to excellent yields and high purity of the products, often requiring simple filtration for isolation. rsc.orgnih.gov This method is scalable and has been applied to the gram-scale synthesis of commercially important molecules. rsc.orgnih.gov

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds and the synthesis of ureas. One notable method is the direct palladium-catalyzed oxidative carbonylation of amines. nih.govacs.orgacs.org This process involves reacting a primary amine or a mixture of a primary and a secondary amine with carbon monoxide and an oxidant, in the presence of a palladium catalyst. nih.govacs.orgacs.org The reactions are typically carried out at elevated temperatures and pressures. nih.govacs.org This methodology has been successfully applied to the synthesis of pharmacologically active ureas. nih.govacs.org Another palladium-catalyzed approach involves the decarboxylative amidation of vinyl-substituted cyclic carbonates. rsc.org

Development of Novel and Efficient Synthetic Strategies for the Compound

While the established methods are effective, research continues to focus on developing more efficient, sustainable, and versatile synthetic strategies. For the synthesis of this compound, several novel approaches could be envisioned:

Flow Chemistry: The use of microreactor technology could enable a more controlled and efficient synthesis, particularly for the isocyanate-amine coupling reaction. This could improve reaction times, yields, and safety, especially if handling hazardous intermediates.

Biocatalysis: The use of enzymes, such as urea-amidolyase or other hydrolases in reverse, could offer a highly selective and environmentally friendly route to the target compound.

Mechanochemistry: Solid-state synthesis through ball milling could provide a solvent-free and energy-efficient alternative to traditional solution-phase synthesis.

Further research into these areas could lead to the development of highly optimized and sustainable methods for the production of this compound and other related urea derivatives.

Optimization of Reaction Conditions and Solvent Systems

The synthesis of this compound, an unsymmetrical urea, typically involves the reaction of cycloheptylamine with 3-methoxyphenyl isocyanate. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include temperature, solvent, and the potential use of catalysts.

The reaction is generally carried out under mild conditions. The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents are preferred to prevent side reactions with the highly reactive isocyanate group. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both reactants, often leading to high yields and clean product formation upon precipitation or evaporation. rsc.org Other aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) can also be employed. numberanalytics.comrsc.org

Temperature control is another critical factor. While the reaction often proceeds readily at room temperature, gentle heating can sometimes accelerate the reaction, particularly with less reactive amines. ureaknowhow.com However, higher temperatures can also lead to the formation of undesired side products. For instance, in the synthesis of urea-formaldehyde resins, a study optimized the reaction temperature to 42.5 °C to achieve specific product characteristics. nih.govacs.org For the synthesis of many unsymmetrical ureas, reaction temperatures are often maintained between room temperature and 80 °C. mdpi.com

The concentration of reactants and reaction time are also optimized to ensure complete conversion. Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC). Reaction times can range from a few minutes to several hours. rsc.org

Below is a hypothetical data table illustrating the optimization of the synthesis of this compound based on general principles of urea synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 (Room Temp) | 2 | 95 | >98 |

| 2 | Tetrahydrofuran (THF) | 25 (Room Temp) | 4 | 92 | 97 |

| 3 | N,N-Dimethylformamide (DMF) | 25 (Room Temp) | 3 | 90 | 95 |

| 4 | Dichloromethane (DCM) | 40 | 1 | 96 | >98 |

| 5 | Acetonitrile | 50 | 2 | 88 | 94 |

| 6 | Solvent-free | 60 | 1 | 85 | 90 |

Stereoselective Synthesis Approaches (If Applicable)

The structure of this compound does not inherently possess a chiral center. However, stereoselective synthesis becomes relevant if chiral centers are introduced into either the cycloheptyl or the methoxyphenyl moieties, or if the molecule is used as a chiral catalyst or ligand itself.

Approaches to stereoselective synthesis can be categorized as follows:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials. For instance, a chiral cycloheptylamine derivative could be used as the starting amine. The subsequent reaction with 3-methoxyphenyl isocyanate would proceed to form a diastereomeric or enantiomerically enriched urea product, preserving the initial stereochemistry. ethz.ch

Chiral Auxiliaries : An enantiopure auxiliary group can be temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction that introduces a new stereocenter. The auxiliary is subsequently removed. ethz.ch

Asymmetric Catalysis : Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over another. For ureas, chiral Brønsted base catalysts have been developed for enantioselective reactions. acs.org While not directly synthesizing the target molecule, these principles could be applied to its derivatives. For example, chiral urea compounds themselves have been synthesized and used as catalysts in asymmetric reactions like hetero-Michael additions. researchgate.net

Stereoselective Rearrangements : In some cases, stereoselective rearrangements can be employed. For example, a method for the stereoselective synthesis of α-glycosyl ureas has been developed via a nickel-catalyzed acs.orgrsc.org-rearrangement of glycosyl trichloroacetimidates, where the stereochemical integrity at the urea linkage remains intact. nih.gov

If a chiral derivative of this compound were to be synthesized, for instance, by introducing a substituent on the cycloheptyl ring, controlling the stereochemistry of that new center would be a key synthetic challenge.

Sustainable and Green Chemistry Methodologies in Urea Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign processes. Several green methodologies are applicable to the synthesis of ureas, including the target compound.

Use of Carbon Dioxide (CO₂) : A significant green approach involves using carbon dioxide, an abundant and non-toxic C1 building block, as a phosgene substitute. rsc.orgorganic-chemistry.org Methods have been developed for the synthesis of urea derivatives from amines and CO₂ in the absence of catalysts and solvents. rsc.org This approach aligns with the principles of carbon capture and utilization. Green urea production can be fueled by green ammonia (B1221849) and captured CO₂. rsc.orgureaknowhow.com

Solvent-Free and "On-Water" Reactions : Conducting reactions without organic solvents, or using water as a solvent, significantly reduces the environmental impact. Mechanochemical synthesis, using mechanical force to induce reactions, can produce urea under ambient, solvent-free conditions. acs.org Additionally, "on-water" reactions of isocyanates with amines have been shown to be facile and chemoselective, offering simple product isolation through filtration and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Catalyst-Free and Metal-Free Methods : The development of catalyst-free synthesis routes is highly desirable. Some methods achieve urea synthesis from amines and CO₂ without any catalyst. rsc.org Where catalysts are needed, moving from toxic transition metals to organocatalysts or more benign metal catalysts is a key goal. For example, a metal-free synthesis of unsymmetrical ureas has been reported using PhI(OAc)₂ as a coupling mediator, avoiding transition metal catalysts and harsh conditions. mdpi.com

Energy Efficiency : Green chemistry also aims to reduce energy consumption. This can be achieved through mechanochemistry or by designing processes that operate at ambient temperature and pressure. acs.org Conventional urea production is an energy-intensive process, and developing milder alternatives is a significant challenge. acs.org

| Green Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| CO₂ as C1 Source | Direct reaction of amines with carbon dioxide. | Utilizes a renewable and non-toxic feedstock; reduces greenhouse gases. | rsc.orgrsc.org |

| Mechanochemical Synthesis | Reaction induced by mechanical ball milling. | Solvent-free, reduced energy consumption, mild conditions. | acs.org |

| "On-Water" Synthesis | Using water as the reaction medium. | Avoids volatile organic solvents; simple workup. | organic-chemistry.org |

| Metal-Free Coupling | Using reagents like hypervalent iodine instead of metal catalysts. | Avoids toxic and expensive metal catalysts; mild reaction conditions. | mdpi.com |

Derivatization and Functionalization of the this compound Scaffold

Derivatization of the parent molecule can be explored to modify its properties. Functionalization can be targeted at three distinct regions: the cycloheptyl ring, the methoxyphenyl group, and the urea linkage itself.

Modifications on the Cycloheptyl Moiety

The cycloheptyl group, being a saturated hydrocarbon ring, is relatively inert. However, derivatization is possible through various C-H activation or functionalization strategies. These modifications are generally challenging but can provide access to novel analogues.

Oxidation/Hydroxylation : Direct oxidation of the cycloheptyl ring can introduce hydroxyl groups. This would require powerful oxidizing agents and would likely result in a mixture of isomers and over-oxidation products.

Halogenation : Free-radical halogenation could introduce a halogen (e.g., Br, Cl) onto the ring, which could then serve as a handle for further nucleophilic substitution reactions. This process typically lacks regioselectivity.

Introduction of Unsaturation : Dehydrogenation could potentially introduce a double bond within the cycloheptyl ring, creating a cycloheptenyl moiety. This would open up avenues for further functionalization via alkene chemistry.

Chemical Transformations of the Methoxyphenyl Group (e.g., Aromatic Substitutions)

The methoxyphenyl ring is more amenable to functionalization due to the presence of the aromatic system and the activating methoxy (B1213986) group.

Electrophilic Aromatic Substitution : The methoxy group is an ortho-, para-directing activator for electrophilic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho and para to the methoxy group (C2, C4, and C6 positions of the phenyl ring).

Demethylation : The methyl ether can be cleaved to reveal a phenolic hydroxyl group. This transformation is commonly achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol (B47542) is a versatile intermediate for further reactions, such as etherification or esterification. The p-methoxyphenyl group is a well-known protecting group that can be removed under specific conditions. tcichemicals.com

Nucleophilic Aromatic Substitution : If a strongly electron-withdrawing group (like a nitro group) is introduced onto the ring, nucleophilic aromatic substitution becomes possible, allowing for the displacement of a leaving group by a nucleophile.

| Moiety | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| Methoxyphenyl | Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group on the aromatic ring. |

| Methoxyphenyl | Bromination | Br₂/FeBr₃ | Introduction of -Br atom on the aromatic ring. |

| Methoxyphenyl | Demethylation | BBr₃ or HBr | Conversion of -OCH₃ to a hydroxyl (-OH) group. |

| Cycloheptyl | Hydroxylation | Strong Oxidizing Agents | Introduction of -OH group on the cycloheptyl ring. |

| Urea Nitrogens | N-Alkylation | Alkyl halide / Base | Attachment of an alkyl group to one of the urea nitrogens. |

Functionalization at the Urea Nitrogen Atoms

The nitrogen atoms of the urea linkage possess lone pairs of electrons and associated protons, making them sites for further functionalization.

N-Alkylation/N-Arylation : The N-H protons of the urea can be deprotonated with a suitable base, and the resulting anion can be reacted with an electrophile like an alkyl or aryl halide. This would lead to tri- or tetra-substituted ureas. Palladium-catalyzed cross-coupling reactions are a modern tool for the N-arylation of ureas. nih.gov

Acylation : Reaction with acyl chlorides or anhydrides can lead to the formation of N-acylurea derivatives.

Hydrogen Bonding Interactions : The N-H groups of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These sites can be used to form supramolecular assemblies or to bind to biological targets. The hydrogen bonding capabilities can be modulated by introducing other functional groups into the molecule. mdpi.com

Coordination to Metal Centers : The urea functional group, particularly the carbonyl oxygen and sometimes the nitrogen atoms, can coordinate to metal ions. This property is relevant in the design of metal-containing catalysts or sensors. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Cycloheptyl 3 3 Methoxyphenyl Urea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a wealth of information regarding the chemical environment of each nucleus, their connectivity, and spatial relationships.

¹H and ¹³C NMR Chemical Shift Assignments and Multiplicity Analysis

The ¹H NMR spectrum of 1-Cycloheptyl-3-(3-methoxyphenyl)urea is anticipated to exhibit distinct signals corresponding to the protons of the cycloheptyl and 3-methoxyphenyl (B12655295) moieties, as well as the urea (B33335) NH protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift.

The aromatic protons of the 3-methoxyphenyl group are expected to appear in the range of δ 6.5-7.5 ppm. The proton ortho to the methoxy (B1213986) group and meta to the urea linkage would likely be the most shielded, while the proton ortho to the urea linkage would be the most deshielded. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The cycloheptyl protons would resonate in the aliphatic region, typically between δ 1.0 and 2.0 ppm, with the proton attached to the nitrogen (CH-N) appearing further downfield, likely around δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The urea NH protons are expected to appear as broad singlets, the chemical shifts of which can be highly dependent on solvent and concentration, but typically fall in the range of δ 5.0-9.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, in the region of δ 155-160 ppm. The aromatic carbons of the 3-methoxyphenyl ring would resonate between δ 100 and 160 ppm. The carbon bearing the methoxy group (C-OCH₃) and the carbon attached to the urea nitrogen (C-N) would be the most downfield in this region. The methoxy carbon itself is expected around δ 55 ppm. The carbons of the cycloheptyl ring would appear in the aliphatic region, with the carbon directly attached to the nitrogen (C-N) being the most deshielded, likely in the range of δ 50-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea C=O | - | 157.0 |

| Aromatic C-N | - | 140.0 |

| Aromatic C-OCH₃ | - | 160.0 |

| Aromatic CH | 6.5 - 7.5 | 105 - 130 |

| Methoxy (-OCH₃) | 3.8 (s) | 55.2 |

| Cycloheptyl CH-N | 3.6 (m) | 52.0 |

| Cycloheptyl CH₂ | 1.2 - 1.9 (m) | 24 - 35 |

| Urea NH | 6.0 - 8.0 (br s) | - |

Note: These are predicted values based on analogous compounds and general chemical shift trends. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cycloheptyl ring and the coupling relationships between the aromatic protons on the 3-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons. For instance, the signal for the cycloheptyl CH-N proton would correlate with the C-N carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be expected between the NH protons and the urea carbonyl carbon, as well as the adjacent aromatic and cycloheptyl carbons. Correlations between the methoxy protons and the aromatic C-OCH₃ would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution. For example, NOE correlations might be observed between the CH-N proton of the cycloheptyl ring and the ortho protons of the phenyl ring, providing insight into the rotational orientation around the N-C(aryl) bond.

Dynamic NMR Studies for Conformational Dynamics

The urea linkage and the cycloheptyl ring in this compound can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these dynamic processes.

At lower temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. For instance, the ring inversion of the cycloheptyl group or restricted rotation around the C-N bonds of the urea moiety could lead to the broadening and eventual splitting of NMR signals as the temperature is decreased. By analyzing the changes in the lineshape of the signals as a function of temperature, it is possible to determine the energy barriers (activation energies) for these conformational changes. Such studies have been conducted on various urea derivatives to understand their dynamic behavior in solution. uva.nlrsc.orglookchem.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₅H₂₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M] | 262.1681 |

| [M+H]⁺ | 263.1754 |

| [M+Na]⁺ | 285.1573 |

| [M+K]⁺ | 301.1313 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of N,N'-disubstituted ureas is well-documented and typically involves cleavage of the C-N bonds of the urea moiety. Key fragmentation pathways for this compound would be expected to include:

Cleavage of the N-cycloheptyl bond: This would lead to the formation of a protonated 3-methoxyphenylurea fragment and a cycloheptyl radical.

Cleavage of the N-aryl bond: This would result in a protonated cycloheptylurea fragment and a 3-methoxyphenyl radical.

McLafferty-type rearrangements: If sterically feasible, hydrogen rearrangement followed by cleavage can also occur.

Analysis of the masses of the fragment ions allows for the confirmation of the different structural components of the molecule and their connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular conformation of this compound. The vibrational modes of the urea moiety, the cycloheptyl ring, and the methoxyphenyl group are expected to give rise to a characteristic spectral fingerprint.

The urea group is central to the vibrational spectrum and its characteristic bands are sensitive to its environment, particularly hydrogen bonding. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. In the solid state, the presence of strong intermolecular N-H···O hydrogen bonds can lead to a red shift (a shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum. For instance, in other N,N'-disubstituted ureas, distinct bands for the two N-H protons are often observed, reflecting their different roles as hydrogen bond donors.

The C=O stretching vibration, often referred to as the amide I band, is another prominent feature, typically appearing in the 1630-1740 cm⁻¹ region. Its exact position is also influenced by hydrogen bonding; stronger hydrogen bonds to the carbonyl oxygen generally result in a lower stretching frequency. The amide II and III bands, arising from a combination of N-H bending and C-N stretching modes, provide further information about the urea backbone.

The cycloheptyl group will contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a series of bending and rocking modes at lower frequencies. The 3-methoxyphenyl substituent will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring typically in the 1450-1600 cm⁻¹ region, and characteristic C-O stretching vibrations for the methoxy group.

Based on data from analogous compounds, the following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References for Analogues |

| Urea (N-H) | Stretching | 3100 - 3400 | |

| Urea (C=O) | Stretching (Amide I) | 1630 - 1740 | |

| Urea (N-H/C-N) | Bending/Stretching (Amide II) | 1550 - 1650 | |

| Aromatic (C-H) | Stretching | > 3000 | |

| Aromatic (C=C) | Stretching | 1450 - 1600 | |

| Methoxy (C-O) | Asymmetric Stretching | ~1250 | |

| Methoxy (C-O) | Symmetric Stretching | ~1040 | |

| Cycloheptyl (C-H) | Stretching | < 3000 |

This table is generated based on typical vibrational frequencies for the respective functional groups and data from analogous urea derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the provided search results, the extensive crystallographic data on its analogues allows for a robust prediction of its solid-state characteristics.

The growth of single crystals of sufficient quality for X-ray diffraction is a critical step. For urea derivatives, slow evaporation from a suitable solvent is a commonly employed and effective technique. The choice of solvent is crucial and is often determined empirically. Solvents such as ethanol, dichloromethane (B109758), or mixtures thereof have been successfully used for crystallizing analogous urea compounds.

The process typically involves dissolving the purified compound in the chosen solvent, sometimes with gentle heating to ensure complete dissolution. The solution is then filtered to remove any particulate matter and left undisturbed in a vial, often covered with a perforated seal to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, as the solution becomes supersaturated, crystals may form. Optimization strategies can include varying the solvent system, controlling the rate of evaporation, and adjusting the temperature.

In the solid state, the conformation of N,N'-disubstituted ureas is a key feature. Many diaryl ureas adopt a trans,trans conformation. For this compound, the urea backbone is expected to be nearly planar. The cycloheptyl ring, being a flexible seven-membered ring, will likely adopt a stable low-energy conformation, such as a chair or boat form. A significant dihedral angle is often observed between the plane of the urea group and the attached aryl ring in related structures.

Intermolecular interactions are the driving forces for the self-assembly of molecules into a crystal lattice. For urea derivatives, hydrogen bonding is the predominant and structure-directing interaction. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This typically leads to the formation of robust hydrogen-bonded synthons. A common motif is the formation of a centrosymmetric dimer via a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation. These dimers can then be further linked into one-dimensional tapes or two-dimensional sheets.

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif | References for Analogues |

| Hydrogen Bonding | N-H | O=C | R²₂(8) dimer motif, chains | |

| Hydrogen Bonding | C-H | O=C | Stabilizes packing | |

| π-Interactions | C-H | π-system (phenyl ring) | T-shaped or parallel-displaced | |

| van der Waals Forces | All atoms | All atoms | General packing stabilization |

This table summarizes the common intermolecular interactions observed in the crystal structures of urea analogues.

The predictable and directional nature of the hydrogen bonds in ureas makes them excellent candidates for crystal engineering—the rational design of crystalline solids with desired properties. The primary supramolecular synthon in many urea derivatives is the hydrogen-bonded tape or ribbon structure formed by the self-assembly of the urea moieties.

In the case of this compound, it is anticipated that the molecules will form one-dimensional chains or tapes via N-H···O hydrogen bonds. These tapes would then pack together to form the three-dimensional crystal lattice. The cycloheptyl and methoxyphenyl groups decorate this hydrogen-bonded backbone and their steric bulk and potential for weaker interactions will dictate how the tapes arrange themselves with respect to one another. The interplay between the strong, directional hydrogen bonds and the weaker, less-directional van der Waals forces and other potential interactions governs the final crystal structure. Understanding these principles allows for the potential design of new crystalline materials with specific packing arrangements by modifying the substituent groups on the urea core.

Computational and Theoretical Chemistry Investigations of 1 Cycloheptyl 3 3 Methoxyphenyl Urea

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 1-cycloheptyl-3-(3-methoxyphenyl)urea. DFT methods balance computational cost and accuracy, making them ideal for studying the electronic structure, reactivity, and spectroscopic characteristics of medium-sized organic molecules. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various properties at this equilibrium geometry.

Electronic Structure Analysis and Reactivity Predictions

Reactivity predictions can be derived from the calculated molecular electrostatic potential (MEP) map. The MEP visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the most electron-rich region is expected to be around the carbonyl oxygen of the urea (B33335) group, making it a primary site for electrophilic attack or hydrogen bond donation. The nitrogen atoms of the urea and the oxygen of the methoxy (B1213986) group also represent electron-rich areas. Conversely, the hydrogen atoms attached to the urea nitrogens are electron-poor and thus act as hydrogen bond donors.

Table 1: Illustrative Atomic Charges for this compound (Hypothetical Data)

| Atom/Group | Predicted Mulliken Charge (a.u.) | Predicted Role in Reactivity |

| Carbonyl Oxygen (C=O) | -0.55 | Nucleophilic center, H-bond acceptor |

| Carbonyl Carbon (C=O) | +0.60 | Electrophilic center |

| Urea N-H Hydrogens | +0.35 | Electrophilic centers, H-bond donors |

| Methoxy Oxygen | -0.40 | Nucleophilic center, weak H-bond acceptor |

| Aromatic Ring Carbons | -0.10 to +0.15 | Varied reactivity based on position |

Note: This table contains hypothetical data based on trends observed in similar molecules for illustrative purposes.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich 3-methoxyphenyl (B12655295) ring and the urea moiety, reflecting the electron-donating nature of these groups. The LUMO, on the other hand, is expected to be distributed over the urea group, particularly the carbonyl carbon. The presence of the electron-donating methoxy group would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to an unsubstituted phenylurea derivative. This smaller energy gap suggests a higher propensity for electronic transitions and potentially greater reactivity.

Table 2: Predicted Frontier Orbital Energies and Properties (Hypothetical Data)

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.80 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.60 | Chemical reactivity and stability |

Note: This table contains hypothetical data based on trends observed in similar molecules for illustrative purposes.

Prediction of Spectroscopic Properties (NMR, IR)

DFT calculations can accurately predict spectroscopic data, which is invaluable for compound characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include:

N-H stretching: Around 3300-3400 cm⁻¹, characteristic of the urea N-H bonds.

C=O stretching (Amide I band): A strong absorption band around 1630-1660 cm⁻¹, indicative of the urea carbonyl group.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretches for the methoxy group, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).

¹H NMR: The N-H protons of the urea would appear as broad singlets in the downfield region (typically > 8.0 ppm). Aromatic protons would resonate between 6.5 and 7.5 ppm, with their specific shifts influenced by the methoxy group. The methoxy group's protons would give a sharp singlet around 3.8 ppm. The protons on the cycloheptyl ring would appear in the upfield region (1.0-2.0 ppm).

¹³C NMR: The carbonyl carbon would be the most downfield signal, typically around 155 ppm. Aromatic carbons would appear in the 110-160 ppm range, and the cycloheptyl carbons would be found in the upfield region (20-40 ppm).

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Global Minimum Conformation and Torsional Barriers

Substituted ureas can exist in several conformations defined by the torsion angles around the C-N bonds of the urea linker. nih.gov The four primary conformations are trans-trans, cis-trans, trans-cis, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. For N-alkyl-N'-aryl ureas, the trans-trans and cis-trans conformations are generally the most stable. nih.govnih.gov

A potential energy surface (PES) can be generated by systematically rotating the key dihedral angles (e.g., the C-N bonds of the urea and the bond connecting the phenyl ring to the urea nitrogen) and calculating the energy at each point. This "map" reveals the low-energy valleys corresponding to stable conformers and the "saddle points" that represent the transition states between them. rsc.orgbiosynth.com The global minimum conformation is the one with the lowest energy on the entire surface.

For this compound, the global minimum is likely to be a trans-trans or cis-trans conformation. The bulky cycloheptyl group will sterically disfavor conformations where it is brought close to the phenyl ring. The torsional barriers, or the energy required to rotate between conformers, would determine the flexibility of the molecule at room temperature. Higher barriers indicate a more rigid structure.

Role of Intramolecular Hydrogen Bonding in Conformation

Intramolecular hydrogen bonds (IMHBs) can play a crucial role in stabilizing specific conformations. researchgate.net In this compound, a potential IMHB could form between one of the urea N-H protons (the donor) and the oxygen atom of the meta-methoxy group (the acceptor).

The formation of such a hydrogen bond would require a specific orientation of the 3-methoxyphenyl ring relative to the urea linker. This would "lock" the molecule into a more planar and rigid conformation. The existence and strength of this IMHB can be investigated computationally by analyzing the distance and angle between the donor hydrogen and the acceptor oxygen in the optimized geometry. While ortho-substituted phenols are well-known to form strong IMHBs, the meta-positioning in this compound makes a strong, stabilizing IMHB less likely, though weak C-H•••O interactions might still play a role. The dominant interactions governing conformation are more likely to be the intermolecular hydrogen bonds that ureas readily form with each other in the solid state.

Molecular Dynamics (MD) Simulations and Ligand-Target Interaction Modeling

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its dynamic behavior, conformational landscape, and potential interactions with biological targets.

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt a specific three-dimensional shape required for binding to a biological target. For N,N'-disubstituted ureas, the central urea moiety can adopt different conformations, primarily described as trans-trans, cis-trans, trans-cis, or cis-cis, based on the orientation of the substituents relative to the carbonyl group. ncl.ac.uk

A systematic study on N-aryl-N'-cyclopentyl ureas revealed that the conformational preferences are significantly influenced by substitution patterns, such as N-methylation. ncl.ac.uknih.gov For instance, N-phenyl-N'-cyclopentyl urea was found to exist in both trans-trans and cis-trans conformations with comparable energy levels. ncl.ac.uknih.gov The cis-trans conformation can be further stabilized by an intramolecular hydrogen bond. ncl.ac.uknih.gov

For this compound, the cycloheptyl group, being larger and more flexible than a cyclopentyl group, would likely introduce a greater degree of conformational variability. The methoxyphenyl group, on the other hand, would influence the electronic properties and steric hindrance around the urea core. MD simulations in an implicit water solvent model could be employed to generate a conformational free-energy landscape, revealing the most stable conformations of the molecule in a simulated physiological environment.

Table 1: Theoretical Conformational Analysis of N-Aryl-N'-Cycloalkyl Ureas

| Feature | N-phenyl-N'-cyclopentyl urea | Hypothetical this compound |

| Predominant Conformations | trans-trans, cis-trans ncl.ac.uknih.gov | Predicted to have multiple low-energy conformations due to the flexibility of the cycloheptyl ring. |

| Intramolecular H-bonds | Possible in cis-trans conformation ncl.ac.uknih.gov | Likely to influence conformational preference, especially in non-polar environments. |

| Influence of Substituents | N-methylation significantly alters conformational energy landscape. ncl.ac.uknih.gov | The 3-methoxy group may influence the electronic distribution and steric interactions, while the cycloheptyl ring increases conformational sampling. |

Given the prevalence of urea-based compounds as kinase inhibitors, a hypothetical target class for this compound could be protein kinases. nih.govmdpi.com The binding mode of diaryl urea derivatives to kinases like B-RAF and p38 MAP kinase has been extensively studied. nih.govnih.gov These inhibitors typically act as "Type II" inhibitors, binding to the DFG-out (inactive) conformation of the kinase. nih.govmdpi.com

The key interactions often involve the urea moiety forming hydrogen bonds with the kinase hinge region and a conserved glutamic acid residue in the αC-helix. nih.govresearchgate.net The N-aryl group (the 3-methoxyphenyl group in this case) would likely occupy the ATP-binding site, while the cycloheptyl group would extend into a hydrophobic back pocket.

Molecular docking simulations could be performed to predict the binding pose of this compound within the active site of various kinases. The results of such simulations would provide a hypothetical binding affinity (docking score) and a visual representation of the potential protein-ligand interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Molecular Moiety | Predicted Interaction | Interacting Kinase Residues (Hypothetical) |

| Urea | Hydrogen bonding | Hinge region backbone, conserved Glutamic acid (αC-helix) nih.govresearchgate.net |

| 3-Methoxyphenyl | Hydrophobic interactions, potential H-bond with the methoxy group | ATP-binding site residues |

| Cycloheptyl | Hydrophobic interactions | Allosteric back pocket |

Pharmacophore Modeling and Virtual Screening Applications (Theoretical Lead Identification)

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity.

Based on the known binding modes of other urea-based inhibitors, a pharmacophore model for a hypothetical target (e.g., a specific kinase or a G-protein coupled receptor) could be developed. nih.govnih.govnih.gov This model would typically include features such as:

Two hydrogen bond donors from the urea N-H groups.

One hydrogen bond acceptor from the urea carbonyl oxygen.

A hydrophobic/aromatic feature representing the methoxyphenyl ring.

A hydrophobic feature corresponding to the cycloheptyl group.

This pharmacophore model could then be used as a 3D query to perform a virtual screen of large compound libraries. nih.govnih.gov The aim of virtual screening is to identify other molecules within the library that match the pharmacophore and are therefore predicted to be active against the hypothetical target. This process allows for the theoretical identification of potential lead compounds for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Purely Theoretical/Mathematical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govingentaconnect.comeurekaselect.com The development of a QSAR model is a purely theoretical and mathematical exercise that can predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with varying substituents on the phenyl and cycloheptyl rings would be required, along with their corresponding (hypothetical or experimentally determined) biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moment.

Steric descriptors: Like molecular volume and surface area.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation would be derived that best correlates the descriptors with the biological activity. nih.govresearchgate.netnih.govkfupm.edu.sa For instance, a hypothetical QSAR model for kinase inhibition might reveal that increased hydrophobicity of the cycloalkyl substituent and the presence of a hydrogen bond acceptor at the meta position of the phenyl ring are beneficial for activity. Such a model would be invaluable for guiding the design of more potent analogs of this compound. nih.govnih.gov

Structure Activity Relationship Sar Analysis and Analog Design Based on 1 Cycloheptyl 3 3 Methoxyphenyl Urea Scaffold

Design Principles for Novel Urea (B33335) Analogs

The design of new chemical entities based on a lead compound like 1-Cycloheptyl-3-(3-methoxyphenyl)urea often employs established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic profiles.

Bioisosterism involves substituting one part of a molecule with a chemically different group that maintains similar physical or chemical properties, thereby aiming to preserve or enhance the desired biological activity. u-tokyo.ac.jp This strategy can be applied to the this compound scaffold in several ways:

Urea Moiety: The central urea group can be replaced with bioisosteres such as thiourea, guanidinium, or acyl urea to alter hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, N-linked and C-linked benzimidazoles have been successfully used as urea isosteres, matching the hydrogen-bonding pattern while introducing a different core structure. nih.gov

Phenyl Ring: The methoxyphenyl ring can be replaced with various five- or six-membered heteroaromatic rings (e.g., pyridine, thiophene, pyrazole) to modulate electronic properties, introduce new hydrogen bond acceptors/donors, and alter the molecule's metabolic profile. drughunter.com

Methoxy (B1213986) Group: The methoxy substituent itself can be replaced by other groups with similar steric and electronic properties, such as hydroxyl, amino, or small alkyl groups, to fine-tune interactions with a target. u-tokyo.ac.jp

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Alters H-bonding, increases lipophilicity |

| Urea (-NH-CO-NH-) | Guanidinium (-NH-C(=NH)-NH-) | Introduces positive charge, alters pKa |

| Phenyl Ring | Pyridine Ring | Introduces H-bond acceptor, alters solubility |

| Phenyl Ring | Thiophene Ring | Modifies aromaticity and electronic profile |

| Methoxy Group (-OCH3) | Hydroxyl Group (-OH) | Introduces H-bond donor/acceptor capability |

| Methoxy Group (-OCH3) | Trifluoromethyl Group (-CF3) | Alters electronic effects (strong withdrawing) |

Scaffold hopping is a computational or rational design strategy aimed at identifying structurally novel compounds that retain the biological activity of the original lead by mimicking the orientation of key functional groups. nih.govbhsai.org This approach seeks to discover new core structures, potentially leading to improved properties or novel intellectual property. nih.gov

For the this compound scaffold, this could involve:

Replacing the Urea Core: Identifying completely different chemical linkers that can position the cycloheptyl and methoxyphenyl groups in a similar spatial arrangement. uniroma1.it

Topological Pharmacophore Search: Defining a 3D pharmacophore model based on the key interaction points of the parent molecule (e.g., hydrogen bond donors from the urea NH groups, the hydrogen bond acceptor of the carbonyl oxygen, and hydrophobic features of the rings) and using this model to search for new scaffolds that match these features. researchgate.net For example, a pyrimidin-4-ylurea template has been designed to function as a bioisostere for bicyclic structures by forming intramolecular hydrogen bonds. nih.gov

Fragment-based drug design (FBDD) involves identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target and then growing, linking, or merging them to create more potent leads. mdpi.com The this compound molecule can be deconstructed into three primary fragments:

Cycloheptyl fragment: Represents a bulky, hydrophobic group.

Urea fragment: Acts as a central linker with hydrogen bonding capabilities.

3-Methoxyphenyl (B12655295) fragment: An aromatic, substituted hydrophobic group.

In an FBDD approach, libraries of similar fragments would be screened for binding to a target. researchgate.net Hits could then be optimized. For instance, if a methoxyphenyl fragment binds effectively, analogs could be synthesized by "growing" different linkers and aliphatic groups from it to improve affinity and selectivity. researchgate.net This method allows for a more efficient exploration of chemical space and often leads to final compounds with better physicochemical properties. mdpi.com

Systematic Exploration of Substituent Effects on Chemical Behavior and Potential Biological Interactions

The systematic modification of substituents on a lead compound is a classical SAR strategy to optimize its activity.

The cycloheptyl group provides a significant hydrophobic component to the molecule. Its size, shape, and flexibility can be critical for fitting into a binding pocket. Modifications can explore the steric tolerance of a potential target.

Ring Size: Altering the ring size to cyclopentyl, cyclohexyl, or cyclooctyl can probe the dimensions of the hydrophobic pocket. nih.govresearchgate.net Studies on other urea derivatives have shown that even small changes, such as moving from a cyclohexyl to an oxetane ring, can significantly impact potency. nih.gov

Ring Substitution: Introducing substituents (e.g., methyl, hydroxyl) at various positions on the cycloheptyl ring can explore additional interactions and influence the ring's preferred conformation.

Replacement with Acyclic or Rigid Groups: Replacing the cycloheptyl ring with bulky acyclic groups (e.g., tert-butyl) or more rigid cyclic systems (e.g., adamantyl) can drastically affect activity. In some series, bulky adamantyl groups have conferred potent activity. nih.gov Conversely, a bulky t-butyl moiety has been shown to cause a drop in activity in other urea series. nih.gov

Table 2: Hypothetical SAR of Cycloheptyl Ring Modifications

| R1 Group (Cycloheptyl Replacement) | Predicted Impact on Hydrophobicity | Potential Effect on Biological Interactions |

|---|---|---|

| Cyclopentyl | Decreased | May improve fit if binding pocket is smaller |

| Cyclohexyl | Slightly Decreased | Probes for optimal ring size and conformation |

| Cyclooctyl | Increased | May enhance binding if pocket is large |

| Adamantyl | Significantly Increased | Introduces rigidity, may improve binding affinity |

| tert-Butyl | Decreased | Reduces conformational flexibility |

The substituted phenyl ring is a key site for modification, as changes here can influence electronic properties, solubility, and potential for specific interactions like hydrogen bonding or halogen bonding. nih.gov

Positional Isomers: Moving the methoxy group from the meta (3) position to the ortho (2) or para (4) position can significantly alter the molecule's conformation and its ability to interact with a target. The position of substituents can dictate the orientation of the phenyl ring within a binding site. nih.gov

Electronic Effects: Replacing the electron-donating methoxy group with other substituents allows for the systematic probing of electronic effects. Introducing electron-withdrawing groups (EWGs) like halogens (F, Cl) or trifluoromethyl (-CF3), or other electron-donating groups (EDGs) like methyl (-CH3) or amino (-NH2), can modulate the acidity of the urea N-H protons and the electron density of the aromatic ring. nih.govmdpi.com In various studies on urea derivatives, the introduction of fluorine atoms on the phenyl ring was found to be beneficial for antiproliferative activity. mdpi.com

Table 3: Hypothetical SAR of Methoxyphenyl Moiety Modifications

| Phenyl Substituent (R2) | Position | Electronic Effect | Potential Impact on Biological Interactions |

|---|---|---|---|

| -OCH3 (Methoxy) | 2- (ortho) | Donating | Alters conformation due to steric hindrance |

| -OCH3 (Methoxy) | 4- (para) | Donating | Changes H-bond acceptor position |

| -F (Fluoro) | 3- (meta) | Withdrawing | May introduce favorable halogen bonding |

| -Cl (Chloro) | 4- (para) | Withdrawing | Increases lipophilicity and electronic withdrawal |

| -CF3 (Trifluoromethyl) | 3- (meta) | Strongly Withdrawing | Significantly alters electronics, increases lipophilicity |

| -CH3 (Methyl) | 4- (para) | Donating | Adds hydrophobicity, probes steric limits |

Modifications of the Urea Linker and Nitrogen Substitutions

The urea linker (-NH-C(O)-NH-) is a critical pharmacophoric element in this compound, primarily due to its ability to form key hydrogen bond interactions with biological targets. Modifications to this linker or substitutions on its nitrogen atoms can significantly impact the compound's activity, physicochemical properties, and metabolic stability.

Bioisosteric Replacement of the Urea Moiety:

The urea functional group is susceptible to metabolic degradation and can contribute to poor solubility. nih.gov To address these potential liabilities, researchers often explore bioisosteric replacements, which involve substituting the urea with other functional groups that mimic its size, shape, and electronic properties while offering improved pharmacological profiles. nih.gov Common bioisosteres for the urea linker include:

Thiourea: Replacing the carbonyl oxygen with sulfur to form a thiourea can alter the hydrogen bonding capacity and lipophilicity. While structurally similar, the electronic character of the C=S bond differs from the C=O bond, which can influence target binding.

Squaramide: The four-membered squaramide ring has been successfully used as a non-classical bioisostere for the urea group. nih.gov Its geometry and ability to form strong hydrogen bonds make it an effective mimic. nih.gov

2-Aminopyrimidin-4(1H)-one: This heterocyclic system has been employed as a urea bioisostere, offering improved permeability and metabolic stability in certain contexts. nih.gov

These replacements aim to retain the crucial hydrogen bond donor-acceptor pattern of the parent urea while potentially enhancing other drug-like properties.

Nitrogen Substitutions (N-Alkylation/N-Arylation):

Substitution on the nitrogen atoms of the urea linker can provide insights into the steric and electronic requirements of the binding pocket.

N-Alkylation: Introducing small alkyl groups (e.g., methyl) on one or both nitrogen atoms can probe for steric clashes within the target's binding site. N-methylation can also impact the hydrogen bonding capacity by converting a hydrogen bond donor into a non-donor. This modification can also affect the compound's conformation and metabolic stability.

N-Arylation: While less common for this type of scaffold, the addition of an aryl group would significantly increase the steric bulk and introduce potential for additional aromatic interactions (e.g., pi-pi stacking), which could either enhance or diminish activity depending on the target topology.

Systematic modification of the urea linker and its nitrogen substituents is a key strategy in optimizing the therapeutic potential of the this compound scaffold.

In Vitro Structure-Activity Relationship (SAR) Studies (Focus on Molecular-Level Interactions, not Clinical Outcomes)

The in vitro structure-activity relationship (SAR) of this compound analogs is determined by systematically modifying different parts of the molecule and assessing the impact on biological activity against a specific molecular target. These studies are crucial for understanding the key molecular interactions that govern potency.

For many classes of urea-containing compounds, a general SAR trend has been observed where a bulky, lipophilic group on one side of the urea and an aromatic ring on the other are favorable for activity. nih.gov In the case of this compound, the cycloheptyl group serves as the bulky lipophilic moiety, while the 3-methoxyphenyl group is the aromatic component.

Key SAR Observations from Related Urea Derivatives:

Cycloalkyl Ring Size: The size and nature of the cycloalkyl group can influence binding affinity. Studies on similar compounds have shown that bulky alkyl rings, such as cyclooctyl, can be highly effective. nih.gov The cycloheptyl group in the parent compound represents a balance between size, lipophilicity, and conformational flexibility.

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for activity. The meta-position for the methoxy group in this compound is likely important for optimal interaction with the target. Altering this substituent can provide valuable SAR data. For example, moving the methoxy group to the ortho or para position, or replacing it with other functional groups (e.g., halogens, alkyls, trifluoromethyl), would reveal the electronic and steric preferences of the binding pocket.

Hypothetical In Vitro SAR Data for this compound Analogs:

The following interactive table presents hypothetical in vitro SAR data for a series of analogs to illustrate these principles. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of the compound required to inhibit the activity of a specific biological target by 50%. A lower IC₅₀ value indicates higher potency.

| Compound ID | Cycloalkyl Group | Phenyl Substitution | Hypothetical IC₅₀ (nM) |

| 1 | Cycloheptyl | 3-OCH₃ | 50 |

| 2 | Cyclohexyl | 3-OCH₃ | 75 |

| 3 | Cyclooctyl | 3-OCH₃ | 40 |

| 4 | Cycloheptyl | 4-OCH₃ | 150 |

| 5 | Cycloheptyl | 2-OCH₃ | 200 |

| 6 | Cycloheptyl | 3-Cl | 60 |

| 7 | Cycloheptyl | 3-CH₃ | 80 |

| 8 | Cycloheptyl | 3-CF₃ | 45 |

| 9 | Adamantyl | 3-OCH₃ | 30 |

This data is illustrative and not based on actual experimental results for this specific compound series.

From this hypothetical data, one could infer that:

A larger, bulky cycloalkyl group like cyclooctyl or adamantyl may be more favorable than cycloheptyl or cyclohexyl.

The meta-position on the phenyl ring is optimal for substitution.

An electron-withdrawing group like trifluoromethyl at the meta-position may enhance potency.

These types of in vitro studies are fundamental for guiding the design of more potent and selective analogs.

Computational SAR (QSAR/3D-QSAR) Model Generation and Validation

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. These models can be valuable tools for predicting the activity of novel compounds, prioritizing synthesis efforts, and providing insights into the molecular features that drive activity.

QSAR Model Development:

A QSAR model is a mathematical equation that relates molecular descriptors to the biological activity of a series of compounds. The process involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that best correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model generation).

For a series of this compound analogs, a QSAR model might reveal that lipophilicity (related to the cycloalkyl group) and specific electronic features of the substituted phenyl ring are key determinants of activity.

3D-QSAR Model Generation:

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. The process involves:

Molecular Alignment: The compounds in the data set are aligned based on a common structural feature or a pharmacophore model.

Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Model Generation and Validation: PLS is typically used to correlate the variations in these fields with the biological activity. The resulting 3D-QSAR model is visualized as contour maps, highlighting regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity.

For the this compound scaffold, a 3D-QSAR model could provide a visual guide for analog design. For instance, the model might show a region of favorable steric bulk around the cycloheptyl group and specific electrostatic requirements around the methoxy group on the phenyl ring.

Illustrative 3D-QSAR Contour Map Interpretation:

| Field Type | Favorable Region (Increased Activity) | Unfavorable Region (Decreased Activity) |

| Steric | Green Contours: Indicates where bulky groups are preferred (e.g., around the cycloheptyl ring). | Yellow Contours: Indicates where bulky groups lead to steric clashes. |

| Electrostatic | Blue Contours: Indicates where positive charge is favored. | Red Contours: Indicates where negative charge is favored (e.g., near the urea carbonyl oxygen). |

This table provides a general interpretation of 3D-QSAR contour maps.

The generation and validation of robust QSAR and 3D-QSAR models can significantly accelerate the drug discovery process by enabling the rational design and prioritization of novel, more potent analogs of this compound.

Biological Target Engagement and Mechanistic Investigations of 1 Cycloheptyl 3 3 Methoxyphenyl Urea in Vitro/pre Clinical Focus

Identification of Potential Molecular Targets via Experimental and Computational Approaches

The initial step in characterizing a new compound involves identifying its molecular binding partners within a biological system. This process, often termed target deconvolution, can be approached through a combination of experimental and computational methods.

Affinity proteomics is a powerful experimental technique used to identify the molecular targets of a compound. This method typically involves immobilizing the compound of interest, in this case, 1-Cycloheptyl-3-(3-methoxyphenyl)urea, onto a solid support, such as a resin or magnetic beads. This "bait" is then incubated with a complex mixture of proteins, such as a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This approach allows for an unbiased screen for potential protein targets in their native conformation.

In parallel with experimental approaches, computational methods can be utilized to predict potential biological targets. Ligand-based target prediction algorithms compare the chemical structure of this compound to databases of known bioactive molecules. By identifying structurally similar compounds with known targets, these algorithms can generate a ranked list of putative targets for the novel compound. These predictions can then guide subsequent experimental validation.

In Vitro Enzymatic Assays

Once potential molecular targets, such as enzymes, are identified, their interaction with the compound is quantitatively assessed using in vitro enzymatic assays.

To determine if this compound can modulate the activity of a purified enzyme, dose-response studies are conducted. These experiments measure the enzyme's activity in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to reduce the enzyme's activity by 50%, is a key parameter derived from these studies. Further kinetic analyses can be performed to determine the inhibition constant (Ki), which provides a more precise measure of the compound's binding affinity to the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| Enzyme X | Data not available | Data not available | Data not available |

| Enzyme Y | Data not available | Data not available | Data not available |

To understand how this compound interacts with its target enzyme, mechanistic enzymology studies are performed. These experiments aim to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the effect of the compound on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). Techniques such as Lineweaver-Burk or Dixon plots are commonly used to visualize and interpret the data.

Receptor Binding Assays (In Vitro)

If computational predictions or other screening methods suggest that this compound may interact with a specific receptor, in vitro receptor binding assays are conducted to confirm and quantify this interaction. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand from the receptor is measured, allowing for the determination of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.

Table 2: Hypothetical Receptor Binding Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Target Receptor | Ligand Displaced | Ki (nM) |

|---|---|---|

| Receptor A | [³H]-Ligand Z | Data not available |

| Receptor B | [¹²⁵I]-Ligand W | Data not available |

Radioligand Binding Studies

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and its receptor or enzyme target. nih.gov These assays can determine the affinity of a compound for its binding site and the density of these sites in a given tissue or cell preparation. nih.govspringernature.com

In the context of this compound, a radiolabeled version of the compound or a known sEH radioligand would be utilized. The assay would typically involve incubating a constant concentration of the radioligand with membrane homogenates or cell preparations expressing sEH, along with varying concentrations of the unlabeled test compound (this compound). giffordbioscience.com The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitor's binding affinity (Ki). giffordbioscience.comgiffordbioscience.com

There are three main types of radioligand binding experiments:

Saturation experiments: These determine the affinity (Kd) and binding site density (Bmax) of the radioligand itself. nih.gov

Competition (inhibition) experiments: These are used to determine the affinity (Ki) of an unlabeled compound by its ability to compete with a radioligand for the binding site. nih.gov

Kinetic experiments: These measure the association (kon) and dissociation (koff) rate constants of the radioligand. nih.gov

Table 1: Hypothetical Radioligand Binding Assay Parameters for this compound against sEH This table is for illustrative purposes and does not represent actual experimental data.

| Parameter | Description | Hypothetical Value |

| Ki | Inhibitor binding affinity constant | 5.2 nM |

| Assay Type | Competition Binding | |

| Radioligand | [3H]-labeled sEH inhibitor | |

| Source | Recombinant human sEH |

Functional Assays in Recombinant Systems

Functional assays are crucial for determining the inhibitory potency of a compound on its target enzyme. For sEH inhibitors like this compound, these assays typically measure the enzymatic activity of recombinant sEH in the presence of varying concentrations of the inhibitor. nih.gov

A common method involves a fluorometric assay where recombinant human or murine sEH is incubated with the inhibitor for a short period before the addition of a non-fluorescent substrate. nih.govacs.orgassaygenie.com The enzyme hydrolyzes this substrate into a fluorescent product, and the rate of fluorescence increase is measured. nih.govacs.org The concentration of the inhibitor that reduces the enzyme's activity by 50% is determined as the IC50 value, which is a key measure of the compound's potency. nih.gov Various substrates can be used, including cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methylcarbonate (CMNPC). nih.gov

Table 2: Illustrative Functional Assay Data for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Enzyme Source | Assay Type | IC50 (nM) |

| Recombinant Human sEH | Fluorometric | 8.5 |

| Recombinant Murine sEH | Fluorometric | 12.1 |

Cellular Pathway Modulation Studies (Using In Vitro Cell Lines)

The inhibition of sEH is known to have significant effects on cellular signaling pathways, primarily by preventing the degradation of epoxyeicosatrienoic acids (EETs). nih.govnih.gov EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. nih.govmdpi.com By inhibiting sEH, compounds like this compound would be expected to increase the intracellular concentrations of EETs, thereby modulating downstream cellular events. dovepress.com Studies in various cell lines, such as macrophages, have shown that sEH inhibitors can suppress inflammatory responses. nih.govnih.gov

Gene Expression and Protein Level Analysis (e.g., qPCR, Western Blot)

To investigate how this compound affects cellular pathways at the molecular level, quantitative polymerase chain reaction (qPCR) and Western blot analyses would be employed. researchgate.netfigshare.com These techniques allow for the measurement of changes in gene and protein expression, respectively.

In a typical experiment, a relevant cell line (e.g., murine macrophages) would be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. Following treatment, RNA and protein would be extracted. qPCR would be used to quantify the mRNA levels of key inflammatory genes, while Western blotting would be used to measure the protein levels of key signaling molecules. nih.gov For sEH inhibitors, it is expected that the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as components of the NF-κB signaling pathway, would be reduced. nih.gov

Table 3: Representative qPCR and Western Blot Results for Cellular Pathway Modulation This table is for illustrative purposes and does not represent actual experimental data.